7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one
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Overview
Description
7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one is a complex organic compound characterized by its unique dioxolobenzopyran structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phenol derivative with a dioxolane compound in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolobenzopyran ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one
- Noscapine
- (3S)-6,7-Dimethoxy-3-[(5R)-4-methoxy-6-(13C)methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one
Uniqueness
7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo4,5-gbenzopyran-5-one is unique due to its specific dioxolobenzopyran structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
74786-85-9 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-5-one |
InChI |
InChI=1S/C11H10O4/c1-6-2-7-3-9-10(14-5-13-9)4-8(7)11(12)15-6/h3-4,6H,2,5H2,1H3 |
InChI Key |
MFFQBNJGXLQDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=O)O1)OCO3 |
Origin of Product |
United States |
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